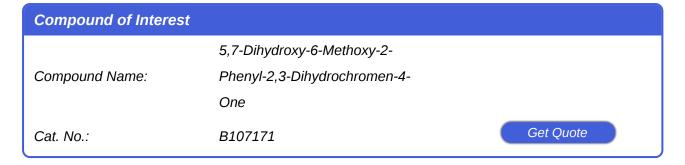


Spectroscopic and Biological Insights into Dihydrooroxylin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Dihydrooroxylin A, a naturally occurring flavanone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available spectroscopic data for Dihydrooroxylin A, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it delves into the experimental protocols for these analytical techniques and explores the compound's putative role in cellular signaling pathways.

Chemical Structure and Properties

Dihydrooroxylin A is a flavanone with the chemical formula $C_{16}H_{14}O_5$ and a molecular weight of 286.28 g/mol . Its structure features a dihydroxy-substituted A ring and a methoxy group, which contribute to its chemical and biological properties.

Spectroscopic Data Analysis

The structural elucidation of Dihydrooroxylin A relies on a combination of spectroscopic techniques. Below is a summary of the key data obtained from NMR, IR, and MS analyses.



Table 1: Mass Spectrometry Data of Dihydrooroxylin A

Isomer

lon	Observed m/z
[M+H] ⁺	287.09142

This high-resolution mass spectrometry data provides the exact mass of the protonated molecule, confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally derived and fully assigned ¹H and ¹³C NMR data for Dihydrooroxylin A is not readily available in publicly accessible literature, the structural characterization of related flavanones is routinely achieved using 1D and 2D NMR techniques. These analyses provide detailed information about the proton and carbon environments within the molecule, allowing for the unambiguous assignment of its chemical structure.

Infrared (IR) Spectroscopy

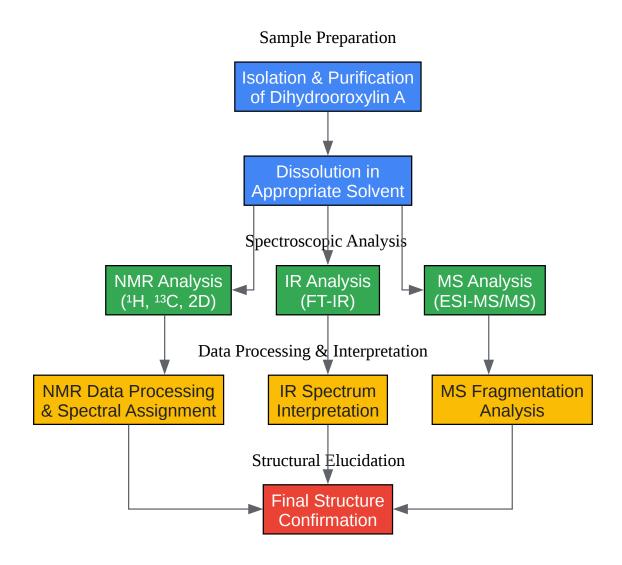
A detailed experimental IR spectrum for Dihydrooroxylin A with peak assignments is not currently available in the literature. However, based on its functional groups (hydroxyl, methoxy, carbonyl, and aromatic rings), the following characteristic absorption bands would be expected:

- ~3400-3200 cm⁻¹ (broad): O-H stretching vibrations of the hydroxyl groups.
- ~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
- ~2950-2850 cm⁻¹: C-H stretching of the methoxy and aliphatic groups.
- ~1680-1650 cm⁻¹: C=O stretching of the flavanone carbonyl group.
- ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
- ~1250-1000 cm⁻¹: C-O stretching of the ether (methoxy) and hydroxyl groups.

Experimental Protocols



Detailed experimental protocols for the acquisition of spectroscopic data for Dihydrooroxylin A are not explicitly published. However, the following represents a standard workflow for the spectroscopic analysis of a purified natural product like Dihydrooroxylin A.



Click to download full resolution via product page

Caption: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol



- Sample Preparation: Dissolve a few milligrams of purified Dihydrooroxylin A in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
- Data Acquisition: Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data using appropriate software to obtain high-resolution spectra.
- Spectral Analysis: Integrate 1H NMR signals, determine chemical shifts (δ) in ppm relative to a reference standard (e.g., TMS), and analyze coupling constants (J) in Hz. Assign all proton and carbon signals to the corresponding atoms in the molecule using the combination of 1D and 2D NMR data.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or in a suitable solvent.
- Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.
- Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups present in Dihydrooroxylin A.

Mass Spectrometry (MS) Protocol

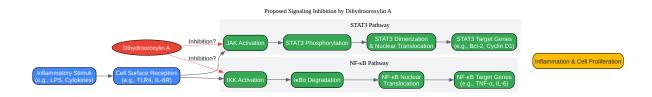
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer, typically via an electrospray ionization (ESI) source.
- Data Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes to determine the molecular weight. Perform tandem MS (MS/MS) experiments on the parent ion to induce fragmentation and obtain a fragmentation pattern.
- Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide further structural information and confirm the identity of the compound.



Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by Dihydrooroxylin A are limited, research on its oxidized counterpart, Oroxylin A, provides valuable insights. Oroxylin A has been shown to modulate key inflammatory and oncogenic signaling pathways, including the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways.

Given the structural similarity, it is plausible that Dihydrooroxylin A may also exhibit activity in these pathways. The NF-κB and STAT3 signaling cascades are crucial regulators of inflammation, cell proliferation, and apoptosis, and their dysregulation is implicated in various diseases, including cancer.



Click to download full resolution via product page

Caption: Putative inhibition of NF-kB and STAT3 signaling by Dihydrooroxylin A.

Further research is warranted to elucidate the specific molecular targets and mechanisms of action of Dihydrooroxylin A and to validate its therapeutic potential in preclinical and clinical studies. This technical guide serves as a foundational resource for scientists and researchers embarking on the further investigation of this promising natural compound.

• To cite this document: BenchChem. [Spectroscopic and Biological Insights into Dihydrooroxylin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b107171#spectroscopic-data-nmr-ir-ms-of-dihydrooroxylin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com